molecular formula C27H42NO2.Cl<br>C27H42ClNO2 B072770 Benzethonium chloride CAS No. 1313-08-2

Benzethonium chloride

Cat. No.: B072770
CAS No.: 1313-08-2
M. Wt: 448.1 g/mol
InChI Key: UREZNYTWGJKWBI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzethonium chloride (C₂₇H₄₂ClNO₂, CAS 121-54-0) is a quaternary ammonium compound (QAC) with broad-spectrum antimicrobial, surfactant, and antiseptic properties. It is widely used in disinfectants, cosmetics, ophthalmic solutions, and pharmaceuticals due to its ability to disrupt microbial membranes . Regulatory bodies like the USP have established pharmacopeial standards for its purity, with recent revisions accommodating market formulations .

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of benzethonium chloride as a therapeutic agent in cancer treatment. A notable study demonstrated that BZN significantly inhibits lung cancer cell proliferation and induces apoptosis in a dose-dependent manner. The compound enhances the sensitivity of lung cancer cells to gefitinib, a common treatment for specific lung cancer patients. In vivo experiments showed that BZN markedly suppressed tumor growth in nude mice without causing significant toxicity to vital organs .

Antimicrobial Applications

This compound is widely used as a topical antimicrobial agent due to its broad-spectrum activity against bacteria, fungi, and viruses. It is commonly found in:

  • First Aid Products : Used at concentrations of 0.1-0.2% to reduce bacteria on the skin.
  • Cosmetics and Toiletries : Included in mouthwashes, anti-itch ointments, and antibacterial wipes .

Microbiocidal Activity

BZN exhibits significant microbiocidal activity, making it effective in disinfectants and antiseptics. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis .

Pharmaceutical Formulations

In pharmaceutical applications, this compound serves as an excipient and active ingredient in various formulations:

  • Injectable Solutions : BZN is utilized in parenteral nutrition solutions due to its compatibility with other compounds without causing precipitation or adverse reactions .
  • Topical Formulations : It is incorporated into creams and ointments for its antiseptic properties.

Research on Environmental Applications

This compound has also been studied for its role in environmental science, particularly concerning water purification:

  • Removal of Contaminants : Research indicates that BZN can enhance the removal of arsenic from water when used with cationic surfactant micelles . This application highlights its potential as an environmentally friendly agent for treating contaminated water sources.

Regulatory Status and Safety

The FDA has approved this compound for use in various products; however, it is not permitted as a food additive in the U.S. or Europe due to safety concerns regarding higher toxicity compared to other surfactants. Long-term studies have shown no carcinogenic effects in rats .

Case Studies and Data Tables

Application AreaDescriptionKey Findings
Anticancer ResearchInhibition of lung cancer cell growthInduces apoptosis; enhances gefitinib sensitivity
Antimicrobial ProductsActive ingredient in antisepticsBroad-spectrum efficacy against pathogens
Pharmaceutical FormulationsUsed as an excipient in injectable solutionsCompatible with other nutrients
Environmental ScienceWater purification agentEffective in removing arsenic from contaminated water

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of benzethonium chloride that influence experimental design in antimicrobial studies?

this compound (BZT) is a quaternary ammonium compound (QAC) with solubility in water, alcohols, chloroform, and acetone. Its stability is pH-dependent (optimal between 4.8–7.0), and it exhibits UV absorbance peaks at ~274 nm, critical for spectrophotometric quantification . Solutions must avoid soap, tissue debris, or acidic/salty environments, which precipitate or inactivate BZT . For antimicrobial assays, ensure pH compatibility and avoid anionic surfactants to maintain efficacy.

Q. How can researchers ensure purity and stability of this compound in solution-based experiments?

  • Purity validation : Use HPLC with a triethylamine-phosphate buffer (pH 3.0) for separation. System suitability requires resolution ≥7.0 between BZT and methylbenzethonium peaks, tailing factor ≤2.0, and RSD ≤1.0% .
  • Stability : Store solutions in tight, light-resistant containers. Drying at 105°C for 4 hours ensures ≤5% moisture content . Avoid alkaline conditions to prevent reversion to free amine forms .

Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

  • HPLC : Use a C18 column with UV detection at 274 nm. Calibrate with USP-certified standards (97.0–103.0% purity) .
  • Titration : Sodium tetraphenylboron volumetric solution (0.004 M) can quantify BZT, with 1 mL equivalent to 8.962 mg .
  • Qualitative tests : Silver nitrate precipitates chloride ions (white precipitate soluble in NH₄OH) .

Advanced Research Questions

Q. How do impurities in this compound impact its biological activity, and what methods detect these contaminants?

Impurities include benzyl chloride derivatives, sodium chloride, and residual amines. These can alter antimicrobial efficacy or induce cytotoxicity.

  • Detection : HPLC with a mobile phase of acetonitrile-phosphate buffer identifies impurities at 1 µg/mL sensitivity. Total impurities must be ≤1.0% .
  • Impact : Trace benzaldehyde or benzyl alcohol may reduce membrane disruption efficiency, a key antimicrobial mechanism .

Q. What methodological approaches address contradictions in this compound’s efficacy against gram-negative bacteria?

Studies report variable efficacy due to:

  • Biofilm interference : Use standardized biofilm disruption protocols (e.g., ASTM E2871) .
  • Neutralization by organic matter : Pre-treat samples with Tween-80 or lecithin to mimic real-world conditions .
  • Synergy testing : Combine BZT with EDTA to enhance gram-negative permeability .

Q. How can researchers study this compound’s adsorption kinetics on materials (e.g., nonwoven fabrics)?

  • Dynamic UV spectroscopy : Monitor absorbance changes at 274 nm to calculate adsorption rates.
  • Weber-Morris diffusion model : Fit adsorption data to distinguish pore diffusion vs. surface binding .
  • Table 1 : Example adsorption parameters for nonwoven fabric:

Initial Conc. (mg/mL)Adsorption Capacity (mg/g)Rate Constant (min⁻¹)
0.512.30.045
1.024.70.032

Q. What mechanisms underlie this compound’s anticancer activity in head and neck squamous cell carcinoma (HNSCC)?

BZT induces apoptosis via mitochondrial depolarization (ΔΨM loss) and caspase activation.

  • In vitro : IC₅₀ = 3.8 µM (FaDu cells) vs. 17.0 µM (normal fibroblasts) .
  • In vivo : Delays xenograft growth and enhances radiotherapy efficacy .
  • Mechanistic assays : Use JC-1 dye for ΔΨM measurement and Annexin V/PI staining for apoptosis .

Q. How can researchers assess this compound’s safety profile in pharmacological studies?

  • Cardiotoxicity screening : Patch-clamp assays for HERG channel inhibition (IC₅₀ = 4–17 nM) .
  • Endocrine disruption : OECD TG 456 (Aromatase inhibition assay) .
  • Genotoxicity : Ames test ± metabolic activation (S9 fraction) .

Q. Contradictions and Research Gaps

Q. Why do regulatory bodies express conflicting views on this compound’s safety and efficacy?

  • FDA : Insufficient data for OTC antifungal claims due to variable gram-negative efficacy .
  • USP : Revised monographs (2019) relaxed impurity limits to accommodate batch variability .
  • NTP : Classified BZT as a potential carcinogen (animal models) and endocrine disruptor .

Q. What experimental designs reconcile discrepancies in this compound’s antimicrobial spectrum?

  • Standardized MIC/MBC testing : Follow CLSI guidelines with ATCC reference strains.
  • Matrix-specific testing : Evaluate efficacy in saliva/mucus analogs for mucosal applications .
  • Resistance monitoring : Serial passage assays to detect adaptive tolerance .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Compounds Compared :

  • Methylbenzethonium chloride (CAS 1320-44-1): A methylated derivative of this compound.
  • Benzalkonium chloride (C16/C18) (CAS 122-19-0/147228-80-6): A homologous QAC with varying alkyl chain lengths.
Property This compound Methylthis compound Benzalkonium Chloride (C16)
Molecular Formula C₂₇H₄₂ClNO₂ C₂₈H₄₄ClNO₂·H₂O C₂₅H₄₆ClN
Molecular Weight 448.08 g/mol 482.27 g/mol 424.15 g/mol (C16)
Solubility Water, alcohols, acetone, chloroform Water, alcohols, cellosolve Water, ethanol
UV Absorbance Peak 274 nm 275 nm Not reported
Primary Applications Disinfectants, anticancer Antimicrobials Preservatives, sanitizers

Sources:

Structural Insights :

  • Benzethonium and methylbenzethonium share a phenoxyethoxyethyl backbone but differ in methylation (methylbenzethonium has a methyl group on the benzene ring) .
  • Benzalkonium chloride lacks the phenoxy group, featuring a simpler benzyl-alkyl structure .

Antimicrobial and Anticancer Activity

Efficacy Against Pathogens:

All three compounds disrupt microbial membranes via surfactant activity. This compound and methylthis compound exhibit similar LD₅₀ values in embryonic stem cells (7 μM) but differ in toxicity to mouse embryonic fibroblasts (MEFs: 25 μM vs. 20 μM) . Benzalkonium chloride is less selective, with broader cytotoxicity in mammalian cells .

Cancer Cell Selectivity:

  • This compound shows potent anticancer activity (IC₅₀ = 3.8 μM in FaDu hypopharyngeal cancer cells vs. 42.2 μM in normal fibroblasts) .
  • Limited data exist for methylbenzethonium and benzalkonium chloride in cancer models, though benzalkonium is primarily used for antimicrobial purposes .

Toxicity Profiles

Parameter This compound Methylthis compound Benzalkonium Chloride
Dermal Irritation Skin thickening, epithelial hyperplasia (≥25 mg/kg in rats) Similar to benzethonium Mild irritation in humans
Ocular Toxicity Conjunctival hyperemia, corneal lesions (0.1% solutions) Not reported Corneal toxicity at high doses
Sensitization Cross-reacts with benzalkonium chloride Not reported Common contact allergen

Environmental Impact :

  • Benzethonium and benzalkonium chloride persist in aquatic environments, with benzalkonium showing higher toxicity to crustaceans (e.g., Ceriodaphnia dubia) .

Regulatory and Pharmaceutical Considerations

  • Purity Standards : USP mandates 97–103% purity for this compound, with relaxed unspecified impurity limits since 2019 . Benzalkonium chloride follows similar pharmacopeial guidelines .
  • Impurities : Benzethonium may contain benzyl chloride derivatives; benzalkonium impurities include alkyl homologs .
  • Applications :
    • Benzethonium: Protein quantification in clinical assays (e.g., urinary protein tests) .
    • Benzalkonium: Preservative in nasal sprays and eye drops .

Properties

IUPAC Name

benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42NO2.ClH/c1-26(2,3)22-27(4,5)24-13-15-25(16-14-24)30-20-19-29-18-17-28(6,7)21-23-11-9-8-10-12-23;/h8-16H,17-22H2,1-7H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREZNYTWGJKWBI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42NO2.Cl, C27H42ClNO2
Record name BENZETHONIUM CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19856
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BENZETHONIUM CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0387
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023810
Record name Benzethonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Benzethonium chloride appears as odorless white crystals or powder with a very bitter taste. A 1% solution in water is slightly alkaline to litmus. (NTP, 1992), Colorless or white solid in various forms; Hygroscopic; Soluble in water; [ICSC] White powder; [MSDSonline] Very bitter taste; 1% solution has a pH of 4.8-5.5; [HSDB], COLOURLESS OR WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS.
Record name BENZETHONIUM CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19856
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzethonium chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3845
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name BENZETHONIUM CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0387
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

10 to 50 mg/mL at 64 °F (NTP, 1992), VERY SOL IN WATER GIVING FOAMY, SOAPY SOLN; SOL IN ALC, ACETONE, CHLOROFORM, SLIGHTLY SOL IN ETHER, Solubility in water: very good
Record name BENZETHONIUM CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19856
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BENZETHONIUM CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/567
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BENZETHONIUM CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0387
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

COLORLESS CRYSTALS

CAS No.

121-54-0, 5929-09-9
Record name BENZETHONIUM CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19856
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzethonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzethonium chloride [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phemerol chloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005929099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name benzethonium chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755908
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzethonium chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20200
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenemethanaminium, N,N-dimethyl-N-[2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethyl]-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzethonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzethonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.073
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZETHONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH41D05744
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BENZETHONIUM CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/567
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BENZETHONIUM CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0387
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

327 to 331 °F (NTP, 1992), 164-166 °C (HOT STAGE), EUTECTIC TEMP: PHENANTHRENE 86 °C; BENZANTHRENE 98 °C, 160-165 °C
Record name BENZETHONIUM CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19856
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BENZETHONIUM CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/567
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BENZETHONIUM CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0387
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods

Procedure details

170.0 g of p-tert-octyl phenoxy ethoxy ethyl dimethylamine was added to a 1 L four-necked reaction flask, to which were sequentially added 100.2 g of methyl isobutyl ketone and 126.6 g of benzyl chloride. The reaction mixture was heated to reflux. The reaction was carried out for 2 hours. Then, 168.2 g of cyclohexane was added slowly. The flask was cooled to carry out crystallization. 156.8 g of a white solid was collected. The content of benzethonium chloride was 99.2% determined by titration according to the method described on page 247 of the United States Pharmacopeia USP29. The measured melting point was from 159.0 to 162.0° C. As calculated with reference to p-tert-octyl phenol, an overall yield of the three steps was less than 15%, which is remarkably far from that obtained by using a phase transfer catalyst. Thus, it does not have a practical application value.
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
100.2 g
Type
reactant
Reaction Step Two
Quantity
126.6 g
Type
reactant
Reaction Step Three
Quantity
168.2 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.